molecular formula C10H8S B184263 2-Naphthalenethiol CAS No. 91-60-1

2-Naphthalenethiol

Cat. No.: B184263
CAS No.: 91-60-1
M. Wt: 160.24 g/mol
InChI Key: RFCQDOVPMUSZMN-UHFFFAOYSA-N
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Description

2-Naphthalenethiol is an organosulfur compound with the molecular formula C₁₀H₇SH. It is a white solid and one of the two monothiols of naphthalene, the other being 1-naphthalenethiol . This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Mechanism of Action

2-Naphthalenethiol can be used as a flavoring agent and has been described as having an “artichoke”, “meaty” and “creamy” taste .

Safety and Hazards

2-Naphthalenethiol is harmful if swallowed . It can cause dermatitis and ulcers . When heated to decomposition, it emits highly toxic fumes of SOx .

Future Directions

2-Naphthalenethiol shows promise in flexible and transparent photonic devices for biological and chemical sensing . It was used in the preparation of cholesterol monolayer and multilayer Langmuir-Blodgett (LB) films . The electrochemical barrier properties of these films were studied using cyclic voltammetry and electrochemical impedance spectroscopy .

Relevant Papers One relevant paper discusses the use of this compound for the determination of acrylamide in potato chips, using it as a derivatization reagent followed by a HPLC separation with fluorescence detection . This method could be used as a routine analytical procedure in the potato chip industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthalenethiol is typically synthesized from 2-naphthol through the Newman–Kwart rearrangement. The process involves the conversion of 2-naphthol to O-2-naphthyl dimethylthiocarbamate, followed by pyrolysis to yield the desired thiol . The detailed steps are as follows:

    O-2-Naphthyl dimethylthiocarbamate Formation:

    Pyrolysis and Hydrolysis:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

2-Naphthalenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the conversion of disulfides back to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in aromatic compounds.

    Addition: The thiol group can add to alkenes and alkynes, forming thioethers and thiolates

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiolates, alkoxides.

    Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thiolates.

Comparison with Similar Compounds

    1-Naphthalenethiol: Similar structure but with the thiol group at a different position.

    Thiophenol: Contains a thiol group attached to a benzene ring.

    Benzyl mercaptan: Features a thiol group attached to a benzyl group.

Properties

IUPAC Name

naphthalene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQDOVPMUSZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Source PubChem
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DSSTOX Substance ID

DTXSID1059028
Record name 2-Naphthalenethiol
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Molecular Weight

160.24 g/mol
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Physical Description

Solid, crystals with disagreeable mercaptan-like odour
Record name 2-Naphthalenethiol
Source Human Metabolome Database (HMDB)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

286.00 to 288.00 °C. @ 760.00 mm Hg
Record name 2-Naphthalenethiol
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Solubility

slightly, slightly soluble in water; soluble in alcohol and ether
Record name 2-Naphthalenethiol
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Record name 2-Naphthalenethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

91-60-1
Record name 2-Naphthalenethiol
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Record name 2-NAPHTHALENETHIOL
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Melting Point

81 °C
Record name 2-Naphthalenethiol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-naphthalenethiol interact with gold surfaces?

A1: this compound forms self-assembled monolayers (SAMs) on gold surfaces by forming a strong sulfur-gold bond. [, , , , ] The naphthalene ring can adopt different orientations on the surface, influencing the SAM's properties. [, ] Annealing the SAM-modified surface can improve its blocking properties. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C10H8S and a molecular weight of 160.23 g/mol.

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have used various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR), [, ] Raman spectroscopy, [, , , ] and surface-enhanced Raman scattering (SERS). [, , , ] These techniques provide information about the vibrational modes and electronic structure of the molecule.

Q4: How stable are this compound SAMs in different solvents?

A4: Desorption studies using liquid chromatography revealed that this compound SAMs desorb in pure solvents, yielding bis(2-naphthyl) disulfide. [] Exchange with decanethiol results in this compound as the sole product, suggesting a proton transfer mechanism at the gold surface. []

Q5: Does this compound undergo any thermal reactions when adsorbed on metal surfaces?

A5: Temperature-programmed desorption (TPD) studies of this compound on Ag(111) show that it undergoes various thermal reactions, including S-H bond breaking, H2 desorption, and the formation of complex organic products containing coupled C10H7 and C10H7S units. []

Q6: Can this compound be used in sensing applications?

A6: Yes, this compound's strong SERS response makes it suitable as a Raman reporter in various sensing applications, including the detection of lead ions [], volatile gases in spoiled food [], and tumor cell targeting. []

Q7: How does this compound affect the performance of polymer electrolyte membrane fuel cells (PEMFCs)?

A7: While this compound can be used to functionalize carbon nanofibers for platinum electrocatalyst loading in PEMFCs, it can also act as a catalyst poison. [] Heat treatment at 400 °C is necessary to remove this compound and improve fuel cell performance. []

Q8: Have computational methods been used to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been used to investigate the adsorption of this compound on metal oxide nanoparticles, revealing that the relative strengths of the metal-sulfur and metal-hydroxyl bonds are crucial for thiol adsorption. [] Additionally, DFT calculations have been employed to study the mechanism of aerobic thiol oxidation catalyzed by a tellurorhodamine chromophore, where this compound served as a model substrate. []

Q9: How do structural modifications of this compound influence its properties?

A10: The position of the thiol group on the naphthalene ring significantly affects the molecule's self-assembly and electronic properties. For instance, this compound forms different structural phases on Au(111) compared to 1-naphthalenethiol. [, ] Additionally, introducing substituents on the naphthalene ring can alter its electronic properties, affecting its SERS activity and interaction with metal surfaces. [, ]

Q10: What analytical techniques are used to quantify this compound?

A11: High-Performance Liquid Chromatography (HPLC) is commonly used to quantify this compound in various matrices, including solutions and biological samples. [, ] UV-Vis detection is often employed, and derivatization with this compound can enhance the detectability of other analytes, such as Sulforaphane. []

Q11: Are there any other notable applications of this compound in materials science?

A12: this compound is used in the synthesis of thermotropic polyesters with liquid crystalline properties. [] These polyesters exhibit a nematic mesophase at elevated temperatures and have potential applications in various fields, including electro-optical devices and high-performance fibers. []

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